molecular formula C12H16F2N2 B3077203 1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine CAS No. 1044769-85-8

1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine

Cat. No. B3077203
CAS RN: 1044769-85-8
M. Wt: 226.27 g/mol
InChI Key: HHKDIWCFUJSZFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine is a chemical compound with the molecular formula C12H16F2N2 and a molecular weight of 226.27 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a 2,5-difluorophenylmethyl group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Chemical Synthesis and Pharmacology

  • Chiral Sulfinamides in Synthesis : Research highlights the use of chiral sulfinamides, such as tert-butanesulfinamide, for the asymmetric synthesis of N-heterocycles including piperidines, demonstrating the significance of these compounds in creating structurally diverse and pharmacologically relevant molecules (Philip et al., 2020).

  • Dopamine D2 Receptor Ligands : Studies on dopamine D2 receptor ligands reveal the importance of piperidine moieties for high affinity binding, indicating the potential of piperidine derivatives in developing treatments for neuropsychiatric disorders (Jůza et al., 2022).

  • Amine-Functionalized Sorbents for PFAS Removal : Research into amine-functionalized sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water suggests the application of amine compounds in environmental remediation technologies (Ateia et al., 2019).

  • Copper Catalysts in C-N Bond Formation : The utilization of copper catalysts in C-N bond-forming cross-coupling reactions, involving piperidine and other amines, underscores the role of piperidine derivatives in facilitating the synthesis of complex organic molecules (Kantam et al., 2013).

  • Biogenic Amines in Food Safety : The analysis of biogenic amines in foods, including those derived from piperidine, highlights the importance of understanding the toxicological profiles of amines in dietary contexts and their implications for food safety (Önal, 2007).

Future Directions

The future directions in the study of 1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine and other piperidine derivatives may involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the discovery and biological evaluation of potential drugs containing the piperidine moiety is a significant area of research .

properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c13-10-3-4-12(14)9(6-10)7-16-5-1-2-11(15)8-16/h3-4,6,11H,1-2,5,7-8,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKDIWCFUJSZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC(=C2)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine
Reactant of Route 3
Reactant of Route 3
1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine
Reactant of Route 4
Reactant of Route 4
1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine
Reactant of Route 5
Reactant of Route 5
1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine
Reactant of Route 6
Reactant of Route 6
1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.